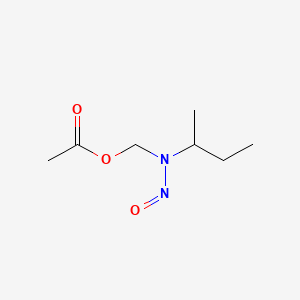

sec-Butyl-acetoxymethyl-nitrosamine

Description

Overview of N-Nitroso Compounds and Their Chemical Significance in Mechanistic Studies

N-Nitroso compounds, a broad class of chemicals characterized by the N-N=O functional group, are of significant interest in chemical and biomedical research. nih.govresearchgate.net This interest stems largely from the potent biological activity exhibited by many members of this class, particularly the N-nitrosamines. nih.gov From a chemical standpoint, their significance in mechanistic studies is tied to their metabolic activation and subsequent reactivity as alkylating agents. nih.gov

The parent N-nitrosamines are generally stable molecules. wikipedia.org However, in biological systems, they can undergo enzymatic hydroxylation at the α-carbon (a carbon atom adjacent to the nitrosamino nitrogen). nih.gov This metabolic step is crucial as it converts the stable nitrosamine (B1359907) into an unstable α-hydroxynitrosamine. acs.orgnih.gov These intermediates rapidly decompose, often through a series of steps, to yield highly reactive electrophilic species, typically alkyldiazonium ions. nih.goveuropa.eu

It is this ultimate electrophile that is of primary interest in mechanistic studies. The alkyldiazonium ion is a powerful alkylating agent that can react with various nucleophilic sites in cellular macromolecules, most notably DNA. nih.gov The study of these reactions—including the specific sites of alkylation on DNA bases, the structures of the resulting DNA adducts, and the subsequent chemical or enzymatic repair of this damage—is fundamental to understanding the mechanisms of chemical carcinogenesis. nih.govnih.gov The diversity of the alkyl groups on the parent nitrosamine allows researchers to investigate how structure influences metabolism, reactivity, and the nature of the resulting DNA damage. researchgate.net

Rationale for Research Focus on sec-Butyl-acetoxymethyl-nitrosamine as a Model System

The direct study of the reactive intermediates of N-nitrosamine metabolism is challenging due to their transient nature. To overcome this, researchers utilize stable precursor compounds that can generate these reactive species under controlled, non-enzymatic conditions. α-Acetoxynitrosamines, such as sec-Butyl-acetoxymethyl-nitrosamine, are prime examples of such precursors and serve as invaluable model systems. acs.orgacs.org

The rationale for using α-acetoxynitrosamines in research is based on their chemical reactivity. The acetoxy group is a good leaving group, and its departure is the key step in the generation of the reactive intermediate. acs.orgacs.org These compounds are designed to mimic the α-hydroxynitrosamines formed through metabolic activation. Through solvolysis (reaction with the solvent, e.g., water), an α-acetoxynitrosamine can decompose to generate the same electrophilic alkyldiazonium ion that is produced metabolically from the parent nitrosamine. acs.orgacs.org

This chemical property allows researchers to bypass the need for enzymatic systems (like cytochrome P450 enzymes) to study the "ultimate" reactive form of the nitrosamine. acs.org Consequently, they can investigate the intrinsic reactivity of the electrophile with biological targets like DNA in a simplified and controlled chemical environment. nih.gov

The specific choice of sec-Butyl-acetoxymethyl-nitrosamine as a model system allows for the detailed study of the formation and reactivity of the sec-butyldiazonium ion and the methyl diazonium ion. The decomposition of this compound would lead to the formation of electrophiles capable of transferring a sec-butyl group or a methyl group. This enables precise studies on:

Reaction Kinetics: Determining the rate of decomposition and the formation of the alkylating agent under various conditions (e.g., pH, temperature).

Product Analysis: Identifying the specific products formed from the reaction of the sec-butyl or methyl electrophile with nucleophiles, including the different DNA adducts.

Stereochemical and Regiochemical Outcomes: Investigating how the structure of the sec-butyl group influences where and how it attaches to target molecules.

By using sec-Butyl-acetoxymethyl-nitrosamine, scientists can gain fundamental insights into the chemical behavior of the reactive metabolites of N-nitroso-sec-butylmethylamine without the complexities of a full metabolic system. This focused approach is crucial for building a detailed, mechanistic understanding of how N-nitrosamines interact with biological molecules at a molecular level.

Below is a table summarizing the expected decomposition products from the solvolysis of sec-Butyl-acetoxymethyl-nitrosamine, which generates the reactive diazonium ions.

| Reactant | Intermediate Species | Primary Solvolysis Products | Accompanying Products |

|---|---|---|---|

| sec-Butyl-acetoxymethyl-nitrosamine | sec-Butyldiazonium ion (CH₃CH₂CH(CH₃)N₂⁺) and Methyldiazonium ion (CH₃N₂⁺) | sec-Butanol, 2-Butene | Acetic Acid, Formaldehyde (B43269) |

Structure

3D Structure

Properties

CAS No. |

56986-37-9 |

|---|---|

Molecular Formula |

C7H14N2O3 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

[butan-2-yl(nitroso)amino]methyl acetate |

InChI |

InChI=1S/C7H14N2O3/c1-4-6(2)9(8-11)5-12-7(3)10/h6H,4-5H2,1-3H3 |

InChI Key |

QRPHWESBHRCJOY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N(COC(=O)C)N=O |

Origin of Product |

United States |

Chemical Synthesis and Preparative Methodologies for Sec Butyl Acetoxymethyl Nitrosamine

Established Synthetic Routes for N-Nitrosamines

The formation of N-nitrosamines is a well-documented chemical process, primarily achieved through the reaction of a secondary or tertiary amine with a nitrosating agent.

Nitrosation of Secondary Amines

The most common and direct route to N-nitrosamines is the nitrosation of secondary amines. nih.govnih.gov This reaction typically involves treating a secondary amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). nih.gov The reaction proceeds via the formation of the nitrosonium ion (NO⁺), an electrophile that is attacked by the nucleophilic secondary amine. Subsequent deprotonation yields the stable N-nitrosamine. nih.gov

Alternative nitrosating agents offer milder and more selective conditions. Tert-butyl nitrite (TBN) is an effective reagent for the synthesis of N-nitrosamines from secondary amines under solvent-free, metal-free, and acid-free conditions, accommodating a broad range of substrates. nih.govrsc.org Other methods employ reagents like dinitrogen trioxide (N₂O₃) or nitrosonium tetrafluoroborate (B81430) (NOBF₄).

Conversion from Tertiary Amines

Tertiary amines can also be converted to N-nitrosamines through a process known as dealkylative nitrosation. This reaction involves the cleavage of an alkyl group from the tertiary amine, followed by nitrosation. The reaction of tertiary amines with dinitrogen tetraoxide (N₂O₄) can lead to the formation of N-nitrosamines, often with the selective removal of a methyl group where applicable.

Specific Synthesis of sec-Butyl-acetoxymethyl-nitrosamine

Based on the synthesis of analogous α-acetoxy N-nitrosamines, a plausible synthetic pathway for sec-Butyl-acetoxymethyl-nitrosamine involves a two-step process: the formation of an N-hydroxymethyl intermediate from a suitable precursor, followed by its esterification.

Precursor Identification and Availability

The primary precursor for the synthesis of sec-Butyl-acetoxymethyl-nitrosamine is sec-butylamine (B1681703) . This is a commercially available primary amine. To form the required secondary amine intermediate, sec-butylamine would first need to be converted to N-sec-butyl-N-hydroxymethylamine . This can be achieved through a reaction with formaldehyde (B43269).

The subsequent nitrosation of this N-hydroxymethyl secondary amine would lead to N-sec-butyl-N-hydroxymethylnitrosamine .

The final step involves the esterification of the hydroxyl group with an acetylating agent to yield the target compound.

Table 1: Key Precursors and Reagents

| Compound Name | Role | Availability |

| sec-Butylamine | Starting Material | Commercially Available |

| Formaldehyde | Reagent for hydroxymethylation | Commercially Available |

| Sodium Nitrite | Nitrosating Agent Precursor | Commercially Available |

| Acetic Anhydride | Acetylating Agent | Commercially Available |

| Pyridine (B92270) | Catalyst/Base for Esterification | Commercially Available |

Reaction Conditions and Optimization Strategies

A likely synthetic route, modeled after the synthesis of α-acetoxy-N-nitrosomorpholine, would proceed as follows:

Formation of N-sec-butyl-N-hydroxymethylamine: Reaction of sec-butylamine with an aqueous solution of formaldehyde, likely under neutral or slightly basic conditions.

Nitrosation: The resulting N-sec-butyl-N-hydroxymethylamine would then be nitrosated using sodium nitrite in an acidic medium (e.g., acetic acid or dilute mineral acid) at low temperatures (typically 0-5 °C) to form N-sec-butyl-N-hydroxymethylnitrosamine.

Esterification: The final step is the esterification of the N-hydroxymethylnitrosamine. This can be accomplished by reacting it with acetic anhydride, often in the presence of a base like pyridine to catalyze the reaction and neutralize the acetic acid byproduct.

Table 2: Potential Reaction Steps and Conditions

| Step | Reactants | Reagents/Conditions | Product |

| 1. Hydroxymethylation | sec-Butylamine, Formaldehyde | Aqueous solution, room temperature | N-sec-butyl-N-hydroxymethylamine |

| 2. Nitrosation | N-sec-butyl-N-hydroxymethylamine, Sodium Nitrite | Acetic Acid, 0-5 °C | N-sec-butyl-N-hydroxymethylnitrosamine |

| 3. Esterification | N-sec-butyl-N-hydroxymethylnitrosamine, Acetic Anhydride | Pyridine, room temperature | sec-Butyl-acetoxymethyl-nitrosamine |

Optimization of this synthesis would involve careful control of reaction parameters. The temperature during nitrosation is critical to prevent decomposition of the product. The stoichiometry of the reagents, particularly the nitrosating and acetylating agents, would need to be adjusted to maximize yield and minimize side reactions. Purification of the final product would likely involve chromatographic techniques to separate it from unreacted starting materials and byproducts.

Preparation of Labeled Analogues for Mechanistic Investigations

The synthesis of isotopically labeled analogues of sec-Butyl-acetoxymethyl-nitrosamine is crucial for its use as an internal standard in mass spectrometry-based quantification and for mechanistic studies. A general and effective method for preparing labeled nitrosamines involves the use of isotopically labeled precursors. nih.gov

A common strategy is to introduce the isotopic label at a position that is stable under the reaction and analysis conditions. For sec-Butyl-acetoxymethyl-nitrosamine, labeling could be achieved by using:

Labeled sec-Butylamine: Commercially available or synthesized sec-butylamine containing heavy isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C). For instance, using sec-butylamine-d₉ would introduce nine deuterium atoms into the molecule.

Labeled Formaldehyde: Formaldehyde labeled with ¹³C or deuterium can be used to introduce the label into the acetoxymethyl group.

Labeled Nitrosating Agent: While less common for stable isotope labeling, nitrogen-15 (B135050) (¹⁵N) labeled sodium nitrite could be used to label the nitroso group.

The synthesis would follow the same route as for the unlabeled compound, with the labeled precursor being introduced at the appropriate step. For example, N-alkylation of a protected primary amine with a stable isotope-labeled alkyl halide is a key step in a described pathway for synthesizing various labeled nitrosamine (B1359907) standards. nih.gov After deprotection, the resulting labeled secondary amine is nitrosated to form the desired labeled nitrosamine. nih.gov

Derivatization Strategies for Structural-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For N-nitrosamines, SAR studies have been instrumental in elucidating the structural features that govern their carcinogenic potency. lhasalimited.orgnih.govacs.org Derivatization of sec-Butyl-acetoxymethyl-nitrosamine at specific positions would provide a series of analogs for SAR investigations, focusing on the influence of the alkyl chain and the acetoxymethyl moiety.

A key area of investigation would be the modification of the sec-butyl group. The degree of branching at the α-carbon of the alkyl chain is known to significantly affect the metabolic activation and, consequently, the carcinogenic potency of N-nitrosamines. lhasalimited.org The metabolic activation of many nitrosamines is initiated by enzymatic α-hydroxylation. nih.gov The presence of a branched alkyl group, such as the sec-butyl group, can influence the rate and regioselectivity of this hydroxylation. To investigate this, a series of analogs could be synthesized with varying alkyl groups, as outlined in the table below.

| Analog of sec-Butyl-acetoxymethyl-nitrosamine | Rationale for SAR Investigation | Expected Influence on Activity (based on general SAR principles) |

| n-Butyl-acetoxymethyl-nitrosamine | To compare the effect of a linear versus a branched alkyl chain. | The linear n-butyl group may be more readily metabolized at the α-position, potentially leading to higher carcinogenic potency compared to the sterically hindered sec-butyl analog. acs.org |

| Isobutyl-acetoxymethyl-nitrosamine | To assess the effect of branching at the β-carbon versus the α-carbon. | Branching at the β-carbon may have a different impact on metabolic activation compared to α-carbon branching. |

| tert-Butyl-acetoxymethyl-nitrosamine | To investigate the effect of a tertiary alkyl group lacking α-hydrogens. | The absence of α-hydrogens on the tert-butyl group is expected to prevent metabolic activation via α-hydroxylation, likely leading to a significant decrease or abolition of carcinogenic activity. |

| Cyclohexyl-acetoxymethyl-nitrosamine | To explore the effect of a cyclic alkyl group. | The rigid structure of the cyclohexyl group could influence enzyme binding and the rate of α-hydroxylation, potentially altering biological activity. |

| Derivative of sec-Butyl-acetoxymethyl-nitrosamine | Rationale for SAR Investigation | Expected Influence on Activity |

| sec-Butyl-hydroxymethyl-nitrosamine | To evaluate the effect of the free hydroxyl group compared to the acetate (B1210297) ester. | The free hydroxyl group would significantly alter the polarity and hydrogen bonding capacity of the molecule, which could affect its distribution and metabolism. nih.gov |

| sec-Butyl-formyloxymethyl-nitrosamine | To assess the impact of a different, more labile ester group. | The formate (B1220265) ester is generally more susceptible to hydrolysis than the acetate ester, which could lead to a different pharmacokinetic profile. |

| sec-Butyl-benzoyloxymethyl-nitrosamine | To introduce a bulky, aromatic ester group. | The bulky benzoyl group could sterically hinder metabolic activation or alter the molecule's interaction with biological targets. |

| sec-Butyl-methoxymethyl-nitrosamine | To replace the ester with an ether linkage. | The ether linkage is generally more stable to hydrolysis than an ester, which could result in a different metabolic fate and potentially altered toxicity. nih.gov |

By systematically synthesizing and evaluating the biological activity of these derivatives, a comprehensive SAR profile for sec-Butyl-acetoxymethyl-nitrosamine can be established. This would provide valuable insights into the molecular features that contribute to its biological effects.

Metabolic Bioactivation Pathways of Sec Butyl Acetoxymethyl Nitrosamine

Enzymatic Hydroxylation Mechanisms

The initial and rate-limiting step in the metabolic activation of many nitrosamines is the enzymatic hydroxylation of the carbon atoms adjacent (at the α-position) to the N-nitroso group. acs.orgresearchgate.net This reaction is predominantly catalyzed by a superfamily of heme-thiolate proteins known as cytochrome P450 (CYP) enzymes.

Role of Cytochrome P450 Enzymes (e.g., CYP2E1) in α-Hydroxylation

Cytochrome P450 enzymes, particularly members of the CYP2E1 family, are well-established catalysts for the α-hydroxylation of a wide range of nitrosamines. nih.gov CYP2E1 is recognized for its role in the metabolism of small-molecule nitrosamines and is constitutively expressed in the liver, with expression also detected in other tissues. The catalytic cycle of CYP450 involves the activation of molecular oxygen to generate a highly reactive iron-oxo species that abstracts a hydrogen atom from the substrate, followed by the rebound of a hydroxyl group to the resulting carbon radical. nih.govyoutube.com

In the case of sec-butyl-acetoxymethyl-nitrosamine, α-hydroxylation can occur on either the sec-butyl or the acetoxymethyl substituent. Hydroxylation of the α-carbon of the sec-butyl group would lead to an unstable α-hydroxynitrosamine. Similarly, hydroxylation at the methylene (B1212753) carbon of the acetoxymethyl group would also yield a corresponding α-hydroxy intermediate. The regioselectivity of this hydroxylation is influenced by the steric and electronic properties of the substituents.

It is also plausible that the acetoxymethyl group could be hydrolyzed by carboxylesterases, enzymes that are abundant in the liver and other tissues and are responsible for the hydrolysis of ester-containing drugs and other xenobiotics. nih.govwikipedia.org This hydrolysis would yield hydroxymethyl-sec-butyl-nitrosamine, which would then be a substrate for CYP-mediated oxidation.

Alternative Hydroxylation Sites (β, γ, ω) and Their Mechanistic Implications

While α-hydroxylation is the primary activation pathway, hydroxylation at other positions (β, γ, and ω) on the alkyl chains can also occur, often leading to detoxification pathways. nih.gov The site of hydroxylation is determined by the substrate's structure and its orientation within the active site of the specific CYP isozyme. nih.gov

Table 1: Putative Cytochrome P450-Mediated Hydroxylation Sites of sec-Butyl-acetoxymethyl-nitrosamine

| Hydroxylation Site | Alkyl Group | Description |

| α-Hydroxylation | sec-Butyl | Oxidation of the carbon atom directly attached to the nitroso group. This is the primary bioactivation pathway. |

| α-Hydroxylation | Acetoxymethyl | Oxidation of the methylene carbon of the acetoxymethyl group. |

| β, γ-Hydroxylation | sec-Butyl | Oxidation at positions further down the sec-butyl chain, generally considered detoxification pathways. |

| ω-Hydroxylation | sec-Butyl | Oxidation of the terminal methyl groups of the sec-butyl chain, also a detoxification pathway. |

Formation and Characterization of Reactive Electrophilic Intermediates

The products of α-hydroxylation are highly unstable and undergo spontaneous decomposition to generate a cascade of reactive electrophilic intermediates. acs.orgnih.gov

α-Hydroxynitrosamines

As mentioned, the immediate products of α-hydroxylation are α-hydroxynitrosamines. These compounds have a very short half-life under physiological conditions and are typically not isolated directly from metabolic incubations. Their existence is inferred from the stable end products of their decomposition. nih.gov

Diazohydroxides and Diazonium Ions

The unstable α-hydroxynitrosamine undergoes spontaneous fragmentation. This decomposition involves the cleavage of the carbon-nitrogen bond, leading to the formation of an aldehyde or ketone and a highly reactive diazohydroxide. researchgate.net The diazohydroxide is in equilibrium with its corresponding diazonium ion. nih.gov These diazonium ions are potent electrophiles and are considered the ultimate carcinogenic species derived from nitrosamines.

Carbocations and Aldehyde Byproducts

The diazonium ion can subsequently lose a molecule of nitrogen gas (N₂) to form a carbocation. acs.org Both the diazonium ion and the carbocation are capable of alkylating nucleophilic sites on cellular macromolecules, most importantly DNA. The formation of DNA adducts can lead to miscoding during DNA replication and transcription, resulting in mutations and the initiation of carcinogenesis.

The decomposition of the α-hydroxynitrosamine also releases an aldehyde or ketone. nih.govresearchgate.net In the case of α-hydroxylation of the sec-butyl group of sec-butyl-acetoxymethyl-nitrosamine, the byproduct would be 2-butanone. If hydroxylation occurs at the acetoxymethyl group, the initial product would be an unstable hemiacetal that would decompose to formaldehyde (B43269) and acetic acid. These aldehyde byproducts can also contribute to cellular toxicity. bohrium.com

Table 2: Proposed Reactive Intermediates and Byproducts from the Bioactivation of sec-Butyl-acetoxymethyl-nitrosamine

| Precursor | Reactive Intermediate/Byproduct | Description |

| α-Hydroxy-sec-butyl-acetoxymethyl-nitrosamine | sec-Butyldiazonium ion | A highly reactive electrophile capable of alkylating DNA. |

| α-Hydroxy-sec-butyl-acetoxymethyl-nitrosamine | sec-Butyl carbocation | Formed from the diazonium ion, also a potent DNA alkylating agent. |

| α-Hydroxy-sec-butyl-acetoxymethyl-nitrosamine | 2-Butanone | An aldehyde byproduct from the decomposition of the α-hydroxylated sec-butyl group. |

| α-Hydroxy-acetoxymethyl-sec-butyl-nitrosamine | Methyldiazonium ion | Formed after potential hydrolysis of the acetoxy group and subsequent oxidation. |

| α-Hydroxy-acetoxymethyl-sec-butyl-nitrosamine | Formaldehyde | An aldehyde byproduct from the decomposition of the α-hydroxylated acetoxymethyl group. |

Competing Biotransformation Pathways

Denitrosation, the cleavage of the N-N=O bond, is a significant detoxification pathway for N-nitrosamines. This process removes the nitroso group, which is essential for the formation of the ultimate carcinogenic electrophiles, and generates the corresponding secondary amine and nitric oxide (NO) or its metabolites. Several mechanisms contribute to the denitrosation of N-nitrosamines.

Enzymatic Denitrosation:

Glutathione (B108866) S-Transferase (GST) Catalyzed Denitrosation: Glutathione S-transferases are another class of enzymes implicated in the detoxification of N-nitrosamines through denitrosation. Evidence suggests that cytosolic GSTs can mediate the denitrosation of certain N-nitroso compounds, such as nitrosocimetidine and 1-methyl-2-nitro-1-nitrosoguanidine, in a glutathione (GSH)-dependent manner. scinito.ai The reaction involves the nucleophilic attack of the sulfhydryl group of GSH on the nitroso group. While this pathway has been established for some nitrosamidines, its relevance for N-nitrosamines like sec-Butyl-acetoxymethyl-nitrosamine warrants further investigation. The chemical structure of the N-nitrosamine plays a significant role in its susceptibility to GST-mediated detoxification. chemrxiv.org

Chemical Denitrosation:

| Denitrosation Mechanism | Key Enzymes/Conditions | Products | Significance |

| Enzymatic | Cytochrome P450 (CYP) | Secondary amine, Nitric Oxide (NO) | Major detoxification pathway competing with bioactivation. |

| Glutathione S-Transferase (GST) | Secondary amine, GS-NO conjugate | Detoxification, dependent on nitrosamine (B1359907) structure and GSH availability. | |

| Chemical | Acidic pH, Nucleophiles | Secondary amine, Nitrosating agent | Potential contribution in acidic cellular environments. |

Besides denitrosation, other metabolic transformations can also lead to the detoxification of sec-Butyl-acetoxymethyl-nitrosamine by preventing the formation of reactive intermediates or by facilitating their excretion.

Hydroxylation at other positions (β, γ, etc.): While α-hydroxylation is the primary bioactivation pathway, hydroxylation at other carbon atoms of the alkyl chains (β, γ, etc.) is generally considered a detoxification process. This modification increases the polarity of the molecule, making it more water-soluble and easier to excrete. Furthermore, hydroxylation at positions other than the α-carbon does not lead to the formation of the unstable α-hydroxynitrosamine intermediate required for the generation of the alkylating diazonium ion.

Reduction of the Nitroso Group: The reduction of the nitroso group to a hydrazine (B178648) derivative is another potential detoxification pathway. This transformation would prevent the subsequent cleavage of the N-N bond and the formation of the reactive diazonium ion. The gut microbiota has been shown to play a role in the reduction of nitro groups of various compounds, and a similar role in the metabolism of nitrosamines is plausible. nih.gov

Conjugation Reactions: The products of hydroxylation or other oxidative metabolic reactions can undergo phase II conjugation reactions, such as glucuronidation or sulfation. These reactions further increase the water solubility of the metabolites and facilitate their elimination from the body, representing a final step in the detoxification process.

| Detoxification Pathway | Mechanism | Effect on Reactivity |

| Hydroxylation at non-α positions | Enzymatic oxidation at β, γ, or other carbons. | Increases polarity, facilitates excretion, and prevents formation of the α-hydroxynitrosamine. |

| Nitroso Group Reduction | Enzymatic reduction of the N=O group. | Prevents the formation of the diazonium ion. |

| Conjugation | Addition of glucuronic acid or sulfate (B86663) to hydroxylated metabolites. | Greatly increases water solubility for efficient excretion. |

Quantum Chemical and Computational Approaches to Metabolic Pathway Prediction

Given the complexity of metabolic pathways and the challenges associated with experimental studies for every new compound, computational methods have emerged as valuable tools for predicting the metabolic fate of chemicals, including N-nitrosamines. Quantum chemical calculations and Quantitative Structure-Activity Relationship (QSAR) models can provide insights into the likelihood of different metabolic transformations.

Quantum Chemical Calculations:

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure and reactivity of molecules. These calculations can predict the activation energies for various metabolic reactions, such as α-hydroxylation and denitrosation. By comparing the calculated energy barriers for these competing pathways, it is possible to predict which pathway is more likely to occur for a given N-nitrosamine. For sec-Butyl-acetoxymethyl-nitrosamine, quantum chemical calculations could be employed to:

Determine the relative stability of the different possible α-hydroxy intermediates that can be formed.

Calculate the energy barriers for hydroxylation at the sec-butyl and acetoxymethyl groups to predict the preferred site of bioactivation.

Estimate the activation energy for denitrosation and compare it with that of α-hydroxylation to predict the extent of detoxification.

Provide insights into the reactivity and stability of the intermediate species formed during metabolism.

Recent studies have shown that for carcinogenic nitrosamines, the intermediate diazonium ions tend to react with DNA, whereas for non-carcinogenic ones, they are more likely to react with water, leading to detoxification.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are statistical models that relate the chemical structure of a compound to its biological activity. These models are built using experimental data for a series of related compounds and can then be used to predict the activity of new, untested compounds. For N-nitrosamines, QSAR models have been developed to predict their carcinogenic potency and metabolic properties. nih.gov These models use various molecular descriptors, including those derived from quantum chemical calculations, to capture the structural features that influence metabolism and toxicity. A QSAR model applicable to asymmetric nitrosamines could potentially predict the metabolic profile of sec-Butyl-acetoxymethyl-nitrosamine based on its structural properties. In silico tools that integrate machine learning models with molecular docking simulations can also predict the sites of metabolism by specific CYP isoforms. nih.gov

| Computational Approach | Methodology | Application to sec-Butyl-acetoxymethyl-nitrosamine |

| Quantum Chemical Calculations (e.g., DFT) | Models electronic structure and reaction energetics. | Predicts activation energies for competing metabolic pathways (α-hydroxylation vs. denitrosation) and identifies the most likely sites of metabolism. |

| QSAR Models | Statistical correlation of chemical structure with biological activity. | Predicts metabolic fate and potential carcinogenicity based on molecular descriptors and comparison with a database of known nitrosamines. |

| In Silico Prediction Tools | Machine learning and molecular docking. | Predicts which CYP450 isoforms are likely to metabolize the compound and at which positions. nih.gov |

Molecular Interactions and Nucleic Acid Modification Mechanisms

Covalent Adduct Formation with DNA

The hallmark of the genotoxicity of many nitrosamines is their capacity to form covalent adducts with DNA. nih.gov This process is initiated by the metabolic conversion of the parent compound into a reactive species that can alkylate the DNA bases. nih.govnih.gov These DNA adducts, if not repaired, can lead to mutations during DNA replication and are considered a critical step in the initiation of carcinogenesis. nih.govnih.gov

Identification and Structural Elucidation of DNA Adducts

The identification and structural characterization of DNA adducts formed from nitrosamines are crucial for understanding their mechanisms of carcinogenicity. Model compounds, such as α-acetoxy nitrosamines, are often used in these studies as they serve as stable precursors that mimic the metabolically activated forms of N,N-dialkylnitrosamines. nih.gov For instance, research on related α-acetoxy nitrosamines has led to the successful identification of various DNA adducts.

In studies involving 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone (NNKOAc), a model pyridyloxobutylating agent, several DNA adducts have been characterized. nih.gov O6-(4-(3-Pyridyl)-4-oxobut-1-yl)-2′-deoxyguanosine (O6-POB-dGuo) was one of the first to be identified in calf thymus DNA that had been reacted with NNKOAc. nih.gov Further investigations have also identified other major adducts, including the thermally unstable N7-(4-(3-pyridyl)-4-oxobut-1-yl)-2′-deoxyguanosine (N7-POB-dGuo) and O2-(4-(3-pyridyl)-4-oxobut-1-yl)-2′-deoxycytidine (O2-POB-dCyd). nih.gov Similarly, studies with 5'-acetoxy-N'-nitrosonornicotine (5'-acetoxyNNN) have led to the identification of adducts with deoxyadenosine (B7792050) (dAdo) and thymidine (B127349) (dThd). nih.gov

The reaction of α-acetoxyNPYR, another model compound, with DNA has been shown to form adducts with deoxyadenosine, deoxycytidine, and thymidine, in addition to the previously known deoxyguanosine adducts. umn.edu The identification of these adducts often involves enzymatic hydrolysis of the adducted DNA to deoxyribonucleosides, followed by analysis using techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.govumn.educsbsju.edu

| Adduct | Precursor Compound | DNA Base | Analytical Method |

|---|---|---|---|

| O6-POB-dGuo | NNKOAc | Deoxyguanosine | Not specified in provided text |

| N7-POB-dGuo | NNKOAc | Deoxyguanosine | Not specified in provided text |

| O2-POB-dCyd | NNKOAc | Deoxycytidine | Not specified in provided text |

| dAdo adducts | 5'-acetoxyNNN | Deoxyadenosine | LC-ESI-MS/MS-SRM |

| dThd adducts | 5'-acetoxyNNN | Thymidine | LC-ESI-MS/MS-SRM |

| dAdo adducts | α-acetoxyNPYR | Deoxyadenosine | LC-ESI-MS, LC-ESI-MS/MS |

| dCyd adducts | α-acetoxyNPYR | Deoxycytidine | LC-ESI-MS, LC-ESI-MS/MS |

| dThd adducts | α-acetoxyNPYR | Thymidine | LC-ESI-MS, LC-ESI-MS/MS |

| dGuo adducts | 5'-acetoxyNNN | Deoxyguanosine | LC-ESI-MS/MS-SRM |

Sites of Alkylation on Purine (B94841) and Pyrimidine (B1678525) Bases (e.g., N7-Guanine, O6-Guanine)

Nitrosamines, following metabolic activation, can alkylate DNA at various positions on both purine and pyrimidine bases. nih.gov The specific sites of alkylation are dependent on the nature of the alkylating agent. nih.gov Common sites of modification include the N7 and O6 positions of guanine (B1146940), the N1, N3, and N7 positions of adenine, the N3 and O2 positions of cytosine, and the N3, O2, and O4 positions of thymine (B56734), as well as the phosphate (B84403) groups of the DNA backbone. nih.gov

Alkylation at the O-atoms of DNA bases, particularly O6-alkylguanine, is considered to be more critical in terms of mutagenesis and carcinogenesis compared to alkylation at other sites. nih.gov The persistence of O6-alkylguanine adducts in the DNA of a particular tissue is often correlated with a higher incidence of tumors in that tissue. nih.gov For example, O6-[4-Oxo-4-(3-pyridyl)butyl]guanine (O6-pobG) is a promutagenic adduct formed from the tobacco-specific nitrosamine (B1359907), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.gov

N7-guanine adducts are generally the most abundant type of DNA alkylation, but they are also chemically unstable and have relatively short half-lives in double-stranded DNA. nih.gov Despite their instability, N7-guanine adducts serve as important biomarkers of exposure to carcinogens. nih.gov In the context of NNK, N7-pobG is a significant pyridyloxobutylation product. nih.gov

The following table summarizes some of the key alkylation sites and the resulting adducts from related nitrosamines:

| Alkylation Site | Adduct | Significance |

|---|---|---|

| O6-Guanine | O6-alkylguanine (e.g., O6-pobG) | Highly mutagenic, persistence correlated with tumor formation. nih.govnih.gov |

| N7-Guanine | N7-alkylguanine (e.g., N7-pobG) | Abundant, biomarker of exposure, chemically unstable. nih.govnih.gov |

| O2-Cytosine | O2-POB-dCyd | Identified as a major HPB-releasing DNA adduct. nih.gov |

| O2-Thymidine | O2-POB-dT | Moderately blocks DNA replication, induces T→A mutations. nih.gov |

| O4-Thymidine | O4-POB-dT | Moderately blocks DNA replication, induces T→C mutations. nih.gov |

Role of Specific Reactive Intermediates in Adduct Formation

The formation of DNA adducts by nitrosamines is not a direct reaction but is mediated by highly reactive electrophilic intermediates generated through metabolic activation. nih.govnih.gov This activation is typically catalyzed by cytochrome P450 enzymes, which introduce a hydroxyl group at the α-carbon position of the nitrosamine. nih.gov The resulting α-hydroxynitrosamine is unstable and undergoes decomposition to form a diazonium ion, which in turn can yield a highly reactive carbocation. nih.gov

For instance, the metabolic activation of N-nitrosodimethylamine (NDMA) leads to the formation of a methyldiazonium ion, which is a potent methylating agent of DNA. nih.gov Similarly, the α-hydroxylation of N-nitrosodiethylamine (NDEA) produces an ethyldiazonium ion that ethylates DNA. nih.gov

In the case of the tobacco-specific nitrosamine NNK, α-methyl hydroxylation generates a pyridyloxobutyl (POB) diazonium ion. nih.gov This diazonium ion is highly reactive and is responsible for the pyridyloxobutylation of DNA, leading to the formation of various POB-DNA adducts. nih.gov Evidence for the formation of this intermediate comes from the identification of its solvolysis products. nih.gov The POB diazonium ion can also rearrange to form a cyclic oxonium ion, which is another reactive species capable of alkylating nucleophiles. nih.gov

The use of model compounds like α-acetoxy nitrosamines in research is valuable because they can directly generate these reactive intermediates without the need for metabolic activation, thus providing a clearer picture of the subsequent DNA adduction process. nih.gov For example, 5'-acetoxyNNN serves as a stable precursor to 5'-hydroxyNNN, which spontaneously decomposes to generate reactive intermediates that form adducts with deoxyguanosine. csbsju.edu

Interactions with RNA and Proteins

Influence of Molecular Microenvironment on Adduct Stability and Formation Dynamics

The stability and formation of DNA adducts are not solely determined by the chemical properties of the reactive intermediate but are also influenced by the local molecular microenvironment. The structure of DNA itself, being double-stranded, provides a unique environment that can affect the rate and site of adduction. nih.gov For instance, the half-lives of N7-guanine adducts in double-stranded DNA are known to vary. nih.gov

Kinetic Aspects of Molecular Interactions

The kinetics of DNA adduct formation and repair are crucial for understanding the biological consequences of exposure to nitrosamines. The rate of adduct formation is dependent on several factors, including the rate of metabolic activation of the parent nitrosamine and the reactivity of the resulting electrophilic intermediate.

Studies on N7-guanine adducts have shown that they can accumulate in DNA upon continuous exposure to a carcinogen, typically reaching a steady state within 7 to 10 days. nih.gov This steady state is achieved when the rate of adduct formation equals the rate of adduct loss, which occurs through both chemical depurination and enzymatic repair. nih.gov In contrast, more persistent adducts like O6-methylguanine can continue to accumulate over longer periods. nih.gov

The rate of repair of different adducts can also vary significantly. For example, O6-methylguanine is removed from DNA more rapidly after a low dose of dimethylnitrosamine compared to a high dose, suggesting a saturable repair mechanism. nih.gov The efficiency of repair can also be influenced by the structure of the adduct and the specific repair protein involved. For instance, the rate of repair of O6-pobG by O6-alkylguanine-DNA alkyltransferase (AGT) is highly dependent on the structure of the protein. nih.gov

Structure Activity Relationship Sar Studies for Mechanistic Elucidation

Correlation Between Chemical Structure and Metabolic Activation Pathways

The metabolic activation of N-nitrosamines is a prerequisite for their carcinogenic activity and is primarily initiated by cytochrome P450 (CYP) enzymes. nih.govnih.govnih.gov This process involves the enzymatic hydroxylation of the α-carbon atom (the carbon atom adjacent to the nitroso-nitrogen). researchgate.net For an asymmetrical compound like sec-butyl-acetoxymethyl-nitrosamine, there are two potential sites for this initial oxidative attack: the α-carbon of the sec-butyl group and the α-carbon of the acetoxymethyl group.

The acetoxymethyl group, -CH2OCOCH3, serves as a surrogate for a metabolically activated methyl group. N-alkyl-N-(acetoxymethyl)nitrosamines are considered model compounds for the ultimate carcinogenic forms of N,N-dialkylnitrosamines because they can decompose to yield an alkylating agent without the need for enzymatic α-hydroxylation of the methyl group. nih.govnih.gov The ester linkage is susceptible to hydrolysis by esterases, which are ubiquitous in tissues, leading to the formation of an unstable α-hydroxymethylnitrosamine intermediate.

Conversely, the sec-butyl group presents multiple α-hydrogens. The structure of the alkyl group significantly influences the rate of metabolic activation. Generally, the rate of α-hydroxylation decreases with increasing chain length and branching of the alkyl substituent. nih.gov Therefore, it is anticipated that the metabolic activation of sec-butyl-acetoxymethyl-nitrosamine would preferentially proceed via hydrolysis of the acetoxymethyl ester, followed by decomposition, or via hydroxylation at the α-carbon of the sec-butyl group. The interplay between these two pathways will determine the nature and quantity of the ultimate carcinogenic species.

The metabolic process for N-nitrosamines is not solely confined to activation. Detoxification pathways also play a critical role. Larger and more complex substituents can lead to different detoxification mechanisms and affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, influencing exposure levels and target organs. nih.gov

Impact of Substituent Effects on Reactive Intermediate Formation and Stability

The nature of the substituents on the nitrosamine (B1359907) nitrogen atom profoundly affects the formation and stability of reactive intermediates. In sec-butyl-acetoxymethyl-nitrosamine, the sec-butyl group and the acetoxymethyl group exert distinct electronic and steric effects.

Upon enzymatic or chemical hydrolysis, the acetoxymethyl group leads to the formation of an N-sec-butyl-N-(hydroxymethyl)nitrosamine intermediate. This α-hydroxynitrosamine is highly unstable and rapidly decomposes to yield a sec-butyl-diazonium ion and formaldehyde (B43269). researchgate.net The sec-butyl-diazonium ion is a potent alkylating agent.

Alternatively, α-hydroxylation at the sec-butyl group would result in an N-(1-hydroxy-sec-butyl)-N-(acetoxymethyl)nitrosamine. This intermediate would then decompose to yield an acetoxymethyl-diazonium ion and 2-butanone.

The stability of the resulting diazonium ions and the subsequent carbocations is a key determinant of reactivity. The sec-butyl carbocation, a secondary carbocation, is more stable than a primary carbocation (like an ethyl or propyl carbocation) but less stable than a tertiary carbocation. This intermediate stability influences its reactivity and selectivity in alkylating nucleophilic sites on DNA.

Steric hindrance from the bulky sec-butyl group can also influence the approach of CYP enzymes to the α-carbons, potentially affecting the rate of metabolic activation. nih.gov Research on related compounds has shown that as steric bulk increases, α-carbon hydroxylation can be inhibited. nih.gov

A study on various N-alkyl-N-(acetoxymethyl)nitrosamines provides insight into how the alkyl group influences carcinogenicity. The incidence of tumors at the site of injection was found to be dependent on the alkyl group, suggesting a direct correlation between the alkyl substituent and the potency of the local carcinogenic effect. nih.gov

Table 1: Carcinogenicity of N-Alkyl-N-(acetoxymethyl)nitrosamines in F-344 Rats

This table is based on data for analogous compounds and is intended to illustrate the expected trends for sec-Butyl-acetoxymethyl-nitrosamine.

| Compound | Alkyl Group | Incidence of Subcutaneous Tumors (%) |

|---|---|---|

| N-Methyl-N-(acetoxymethyl)nitrosamine (MAMN) | Methyl | 75 |

| N-Ethyl-N-(acetoxymethyl)nitrosamine (EAMN) | Ethyl | 95 |

| N-Propyl-N-(acetoxymethyl)nitrosamine (PAMN) | Propyl | 65 |

| N-Butyl-N-(acetoxymethyl)nitrosamine (BAMN) | Butyl | 50 |

| N-Isobutyl-N-(acetoxymethyl)nitrosamine (i-BAMN) | Isobutyl | 40 |

Data adapted from Maekawa, A., et al. (1982). Carcinogenicity of N-alkyl-N-(acetoxymethyl)nitrosamines after subcutaneous injections in F-344 rats. nih.govnih.gov

Relationship Between Molecular Architecture and Nucleic Acid Alkylation Specificity

The ultimate carcinogenic action of sec-butyl-acetoxymethyl-nitrosamine is mediated by the covalent binding of its reactive metabolites to DNA, forming DNA adducts. nih.govnih.govnih.gov The structure of the electrophilic species—primarily the sec-butyl diazonium ion or a potential methylating agent derived from the acetoxymethyl group—determines the sites of alkylation within the DNA molecule.

Alkylating agents can react with DNA at various nucleophilic centers, including the oxygen and nitrogen atoms of the DNA bases. nih.gov

O-Alkylations: Alkylation at oxygen atoms, such as O⁶-of guanine (B1146940) (forming O⁶-sec-butylguanine), is considered highly mutagenic as it can lead to mispairing during DNA replication (e.g., pairing with thymine (B56734) instead of cytosine), resulting in G:C to A:T transition mutations. nih.gov

N-Alkylations: Alkylation at nitrogen atoms, such as N7 of guanine and N3 of adenine, also occurs but is generally considered less directly mutagenic than O-alkylation. nih.gov

The sec-butyl group, being bulkier than smaller alkyl groups like methyl or ethyl, may exhibit a different pattern of DNA alkylation. The steric bulk could influence the accessibility of different nucleophilic sites within the DNA grooves. The formation of bulky adducts can cause significant distortion of the DNA helix, which may be more likely to be recognized by DNA repair pathways but can also be more disruptive if not repaired. nih.gov

In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Prediction

In recent years, in silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, have become valuable tools for predicting the carcinogenic potential of nitrosamines and for prioritizing them for further testing. nih.govresearchgate.netconsensus.app These computational approaches aim to establish a correlation between the chemical structure of a compound and its biological activity. nih.gov

For sec-butyl-acetoxymethyl-nitrosamine, a QSAR model would utilize a variety of molecular descriptors calculated from its structure. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Relating to the 3D shape of the molecule.

Electronic: Quantifying features like charge distribution and orbital energies.

Physicochemical: Including properties like lipophilicity (logP) and water solubility.

QSAR models are often developed by training them on a dataset of nitrosamines with known carcinogenic potencies. researchgate.net By analyzing the structures of these known carcinogens, the models can identify key structural features that are either activating (potency-enhancing) or deactivating (potency-reducing). For instance, the presence of bulky groups near the α-carbon, like the sec-butyl group, might be identified as a feature that sterically hinders metabolic activation, potentially leading to a prediction of lower potency compared to less hindered analogues. nih.gov

Quantum mechanical (QM) calculations can provide more detailed insights into the reactivity of sec-butyl-acetoxymethyl-nitrosamine. nih.govusp.org These methods can be used to calculate the activation energies for α-hydroxylation at the different α-carbons, the stability of the resulting diazonium ions and carbocations, and the energetics of their reactions with DNA bases. This information can help to predict the most likely metabolic pathway and the ultimate carcinogenic potency of the compound.

Table 2: Key Structural Features of sec-Butyl-acetoxymethyl-nitrosamine for QSAR Analysis

| Structural Feature | Potential Impact on Carcinogenicity | QSAR Descriptor Category |

|---|---|---|

| Asymmetric substitution | Influences metabolic pathway preference | Topological/Electronic |

| sec-Butyl group | Steric hindrance at α-carbon; formation of a secondary carbocation | Geometrical/Electronic |

| Acetoxymethyl group | Labile ester linkage, acts as a pro-drug for an α-hydroxymethylnitrosamine | Electronic/Chemical |

These in silico approaches, by integrating various structural and electronic parameters, provide a powerful framework for predicting the carcinogenic risk of uncharacterized nitrosamines like sec-butyl-acetoxymethyl-nitrosamine, guiding regulatory assessment and mechanistic research. researchgate.netacs.org

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatography is an essential first step in the analysis of nitrosamines, designed to separate the target analyte from complex sample matrices. This separation is crucial to prevent interference and ensure accurate quantification. mac-mod.com The choice between liquid and gas chromatography is generally dictated by the volatility and thermal stability of the specific nitrosamine (B1359907). mac-mod.comnih.gov

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, is a versatile and widely used technique for the analysis of a broad range of nitrosamines, including those that are non-volatile or thermally labile. mac-mod.comnih.gov This makes it an ideal method for analyzing sec-Butyl-acetoxymethyl-nitrosamine and its potential metabolites.

Researchers have developed numerous HPLC methods for separating various nitrosamine impurities. nih.gov A common approach involves reversed-phase chromatography, utilizing C18 columns. nih.govnih.gov Gradient elution is frequently employed, with a mobile phase typically consisting of an aqueous component (like water with a formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.govsigmaaldrich.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems can further enhance separation efficiency and reduce analysis times. rsc.orglcms.cz For instance, a method for nine nitrosamines was developed using a UHPLC system with a C18 column and a gradient of water and methanol containing 0.1% formic acid. researchgate.net

The following table summarizes typical parameters used in HPLC methods for nitrosamine analysis, which would be a starting point for developing a method for sec-Butyl-acetoxymethyl-nitrosamine.

| Parameter | Typical Value/Condition | Source(s) |

| Column | C18 (e.g., Allure BiPh C18, Poroshell C18, Atlantis Premier BEH C18 AX) | nih.govnih.govlcms.cz |

| Column Dimensions | 100-250 mm length, 2.1-4.6 mm I.D., 1.9-5 µm particle size | nih.govnih.govsigmaaldrich.com |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.002M Ammonium Acetate | nih.govnih.gov |

| Mobile Phase B | Acetonitrile and/or Methanol | nih.govsigmaaldrich.com |

| Flow Rate | 0.3 - 0.5 mL/min | sigmaaldrich.com |

| Column Temperature | 30 - 90 °C | nih.govsigmaaldrich.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govnih.govlcms.cz |

This table presents a generalized summary of conditions reported for various nitrosamine analyses.

Gas Chromatography (GC), especially when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable nitrosamines. restek.commac-mod.com Given its structure, the volatility of sec-Butyl-acetoxymethyl-nitrosamine would need to be assessed to determine the suitability of GC. This method offers high-resolution separation and is often cost-effective. mac-mod.com

For nitrosamine analysis, direct liquid injection is a common sample introduction technique that is effective for a wide range of volatilities. restek.com The selection of an appropriate GC column is critical for achieving optimal separation. Modeling software can be used to predict the best column and conditions, significantly reducing method development time. restek.com Due to the low concentration levels often targeted, GC is most effective when paired with a highly sensitive detector like a tandem mass spectrometer (MS/MS). restek.com

| Parameter | Typical Value/Condition | Source(s) |

| Injection Mode | Direct Liquid Injection | restek.com |

| Column Type | Fused silica (B1680970) capillary columns (e.g., Rxi-5ms, Rtx-200) | restek.com |

| Carrier Gas | Helium | restek.com |

| Temperature Program | Gradient temperature programming (e.g., initial 40°C, ramp to 280°C) | restek.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | restek.com |

This table presents a generalized summary of conditions reported for various nitrosamine analyses.

Mass Spectrometry (MS) for Structural Identification and Quantification

Mass Spectrometry is the definitive technique for the detection and quantification of nitrosamines due to its exceptional sensitivity and selectivity. researchgate.netthermofisher.cn It allows for the unambiguous identification of compounds based on their mass-to-charge ratio (m/z). nih.gov When coupled with a chromatographic system (LC-MS or GC-MS), it provides a robust platform for trace-level analysis of impurities like sec-Butyl-acetoxymethyl-nitrosamine in pharmaceutical products and other matrices. thermofisher.comnih.gov

Tandem Mass Spectrometry (MS/MS) is indispensable for structural elucidation and the characterization of metabolites and DNA adducts. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of sec-Butyl-acetoxymethyl-nitrosamine, [M+H]⁺) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate characteristic product ions, and then these fragments are analyzed in a second mass analyzer. dergipark.org.tr

This fragmentation pattern provides a structural fingerprint of the molecule. For example, HPLC-ESI-MS/MS was used to detect and quantify DNA adducts formed from the carcinogen N-Nitrosodiethanolamine (NDELA), demonstrating the power of this technique to investigate the mechanisms of carcinogenicity. nih.gov The fragmentation data is crucial for identifying metabolites, where the core structure of the parent drug is modified, or adducts, where the compound has covalently bonded to a macromolecule like DNA. nih.gov

High-Resolution Accurate Mass (HRAM) Spectrometry, often utilizing technologies like Orbitrap or Time-of-Flight (TOF) mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). thermofisher.cnnih.gov This precision allows for the confident determination of an analyte's elemental composition and molecular formula. rsc.orgresearchgate.net

For the analysis of nitrosamines, HRAM is critical for eliminating false-positive results that can occur with lower-resolution instruments, especially when interfering compounds with the same nominal mass are present. thermofisher.cn A mass resolution of at least 45,000 is often recommended to ensure confident identification. thermofisher.cn HRAM is a cornerstone technique for identifying unknown impurities or metabolites, providing the elemental composition needed to propose a chemical structure. thermofisher.cnresearchgate.net

Multiple Reaction Monitoring (MRM) is a scan mode used on tandem quadrupole mass spectrometers that offers unparalleled sensitivity and selectivity for quantitative analysis. nih.govdergipark.org.tr In an MRM experiment, the instrument is set to monitor one or more specific, predefined fragmentation pathways (transitions) for a target analyte. sciex.com A transition consists of a precursor ion and a specific product ion. nih.gov

Because the mass spectrometer only allows ions from these specific transitions to reach the detector, chemical noise is drastically reduced, resulting in very low limits of quantification (LOQ). nih.gov MRM is the gold standard for targeted quantitative LC-MS/MS methods. For sec-Butyl-acetoxymethyl-nitrosamine, a method would be developed by first determining its primary precursor ion and its most stable and abundant product ions. These transitions would then be used to quantify the compound with high accuracy and precision. nih.govnih.gov

The table below shows examples of MRM transitions for various nitrosamines, illustrating the data that would be generated for a targeted analysis.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Source(s) |

| N-Nitrosodimethylamine (NDMA) | 75.1 | 43.3 | dergipark.org.tr |

| N-Nitrosodiethylamine (NDEA) | 103.1 | 75.0 | sciex.com |

| N-Nitrosodi-n-propylamine (NDPA) | 131.1 | 89.1 | sciex.com |

| N-Nitrosodi-n-butylamine (NDBA) | 159.1 | 103.1 | sciex.com |

| N-Nitrosopyrrolidine (NPYR) | 101.1 | 55.1 | sciex.com |

| N-Nitrosopiperidine (NPIP) | 115.1 | 69.0 | sciex.com |

This table provides examples of MRM transitions used in the analysis of common nitrosamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the structural and dynamic investigation of sec-Butyl-acetoxymethyl-nitrosamine. It provides detailed information on the molecular structure, conformation, and the electronic environment of individual atoms.

Conformational Analysis and Structural Elucidation of Synthetic Intermediates and Derivatives

Due to the restricted rotation around the nitrogen-nitrogen (N-N) partial double bond, asymmetrically substituted nitrosamines like sec-Butyl-acetoxymethyl-nitrosamine can exist as a mixture of two stable geometric isomers or rotamers (E/Z or cis/trans). acanthusresearch.com This phenomenon is observable through NMR spectroscopy, which typically shows two distinct sets of signals for the nuclei located near the nitrosamine group. nih.gov

The structural elucidation of these conformers and any synthetic intermediates is critical. For instance, in the ¹H NMR spectrum, the protons on the α-carbons to the nitrosated nitrogen will exhibit different chemical shifts for the E and Z isomers. The relative ratio of these isomers can be determined by integrating their respective signals. acanthusresearch.com Density Functional Theory (DFT) calculations are often employed in conjunction with experimental NMR data to definitively assign the configuration of the major and minor isomers. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for the E/Z Conformers of sec-Butyl-acetoxymethyl-nitrosamine.

This table illustrates the expected differences in NMR chemical shifts for the two rotamers. The conformer with the bulkier sec-butyl group cis to the oxygen atom is typically designated as the E-isomer, while the trans configuration is the Z-isomer.

| Nucleus | Group | Expected Chemical Shift (ppm) - E Isomer | Expected Chemical Shift (ppm) - Z Isomer |

|---|---|---|---|

| ¹H | -N-CH(CH₃)CH₂CH₃ | ~4.5 - 5.0 | ~3.8 - 4.2 |

| ¹H | -O-CH₂-O- | ~5.8 - 6.2 | ~5.5 - 5.9 |

| ¹³C | -N-CH(CH₃)CH₂CH₃ | ~55 - 60 | ~48 - 53 |

| ¹³C | -O-CH₂-O- | ~85 - 90 | ~80 - 85 |

Isotopic Labeling Applications in NMR for Mechanistic Insights

Isotopic labeling is an indispensable tool in NMR spectroscopy for elucidating reaction mechanisms and metabolic pathways. sigmaaldrich.com By strategically replacing specific atoms in the sec-Butyl-acetoxymethyl-nitrosamine molecule with their NMR-active isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can trace the fate of these atoms through chemical or biological transformations.

For example, labeling the nitrogen atom of the secondary amine precursor with ¹⁵N before nitrosation would allow for direct observation of the nitrosamine group's environment using ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments. sci-hub.se This is particularly useful for studying interactions with other molecules or for tracking its degradation, as it provides specific information about the labeled site without interference from other signals in a complex mixture. nih.gov Similarly, ¹³C labeling of the acetoxymethyl or sec-butyl group can help clarify the mechanisms of solvolysis or metabolic oxidation by tracking the resulting fragments. sigmaaldrich.com This approach enhances sensitivity and simplifies complex spectra, making it possible to study molecular interactions and transformations in detail. nih.gov

Method Development and Validation for Trace-Level Mechanistic Studies

The potential for nitrosamines to be present as impurities necessitates the development of highly sensitive and selective analytical methods for their detection and quantification at trace levels. nih.govchromatographyonline.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose. pharmtech.com

Method development for sec-Butyl-acetoxymethyl-nitrosamine would involve optimizing several key aspects:

Sample Preparation: The goal is to efficiently extract the analyte from its matrix while minimizing interferences. aurigeneservices.com Techniques may range from simple "dilute-and-shoot" approaches using an appropriate solvent to more complex solid-phase extraction (SPE) for matrix cleanup. aurigeneservices.comsciex.com

Chromatography: Separation is typically achieved using a C18 reversed-phase column. ijper.org The mobile phase composition (often a gradient of water and methanol or acetonitrile with a formic acid modifier) is optimized to achieve good peak shape and resolution from matrix components. researchgate.net

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. aurigeneservices.com The precursor ion would be the protonated molecule [M+H]⁺, and specific product ions would be monitored after collision-induced dissociation.

Validation is performed according to ICH Q2(R1) guidelines to ensure the method is reliable, accurate, and precise. A study has shown that on-column formation of nitrosamines can occur in LC-MS systems, which requires careful investigation and control during method development, for instance by analyzing samples of the amine precursor and the nitrosating agent separately. nih.gov

Table 2: Typical Method Validation Parameters for Trace-Level LC-MS/MS Analysis of a Nitrosamine.

This table presents a summary of the validation parameters that would be established for a quantitative method for sec-Butyl-acetoxymethyl-nitrosamine, with values based on published methods for similar analytes. ijper.orgresearchgate.net

| Parameter | Typical Acceptance Criteria | Example Value |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.005 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~0.015 µg/mL |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.995 | 0.999 |

| Accuracy (% Recovery) | 80 - 120% | 95.5 - 104.2% |

| Precision (Repeatability, %RSD) | ≤ 15% at LOQ | < 10% |

Addressing Analytical Challenges in Complex Research Matrices

Analyzing trace levels of sec-Butyl-acetoxymethyl-nitrosamine, particularly in complex matrices like pharmaceutical drug products, presents significant analytical hurdles. researchgate.netacs.org

Key challenges include:

Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. sciex.comsepscience.com

Low-Level Detection: Regulatory requirements often demand extremely low detection limits (in the parts-per-billion range), which pushes analytical instrumentation to its performance limits. chromatographyonline.com

Sample Preparation: The diverse nature of research matrices means that a single sample preparation method is often insufficient. sepscience.com For example, a drug product that forms a gel in water cannot use aqueous diluents, necessitating the use of organic solvents which can compromise chromatographic peak shape and detection limits. sepscience.com

Chromatographic Resolution: Achieving separation from structurally similar impurities or the active pharmaceutical ingredient (API) itself can be difficult, especially when the API is present in large excess. aurigeneservices.comchromatographyonline.com

Table 3: Summary of Analytical Challenges and Mitigation Strategies.

This table outlines common challenges encountered during the analysis of nitrosamines in complex matrices and the strategies employed to overcome them.

| Challenge | Mitigation Strategy |

|---|---|

| Matrix Ionization Suppression/Enhancement | - Effective sample cleanup (e.g., SPE) aurigeneservices.com |

| Achieving Required Sensitivity (Low LOQ) | - Use of highly sensitive LC-MS/MS or HRMS instruments nih.gov |

| Complex Sample Matrix (e.g., gels, insolubility) | - Development of matrix-specific extraction protocols sepscience.com |

| Co-elution with API or Impurities | - Method development with different column chemistries aurigeneservices.com |

Role of Sec Butyl Acetoxymethyl Nitrosamine in Mechanistic Research

Utility as a Biochemical Probe in Enzymatic Studies

While direct enzymatic studies focusing specifically on sec-butyl-acetoxymethyl-nitrosamine are not extensively documented in publicly available research, its structure as an α-acetoxy nitrosamine (B1359907) provides a strong indication of its utility as a biochemical probe. The primary role of such compounds in research is to serve as stable precursors that can chemically model the metabolic activation of N-nitrosamines. nih.gov In biological systems, carcinogenic N-nitrosamines are typically activated by cytochrome P450 enzymes, which hydroxylate the α-carbon. frontiersin.orgresearchgate.net This enzymatic process results in the formation of a highly unstable α-hydroxynitrosamine. datapdf.com

The inherent instability of α-hydroxynitrosamines makes them difficult to isolate and study directly. datapdf.com Sec-butyl-acetoxymethyl-nitrosamine, by contrast, is a more stable compound that can be synthesized and handled in a laboratory setting. studylib.net Its importance as a biochemical probe lies in its ability to hydrolyze and release the corresponding α-hydroxynitrosamine or a related reactive electrophile without the need for enzymatic catalysis. This allows researchers to bypass the enzymatic activation step and directly investigate the subsequent biochemical events. The hydrolysis of α-acetoxynitrosamines has been a subject of chemical studies to understand their stability and reactivity. acs.org

By using sec-butyl-acetoxymethyl-nitrosamine, researchers can introduce the proximate carcinogenic species into a biological system in a controlled manner. This enables detailed studies of its interactions with cellular components, the kinetics of its decomposition, and the mechanisms of the damage it may cause.

Application in Cell-Free Systems for Investigating Molecular Interactions

The application of sec-butyl-acetoxymethyl-nitrosamine in cell-free systems is a logical extension of its role as a biochemical probe. Cell-free systems, which contain cellular components such as DNA, RNA, and proteins but lack intact cells, provide a simplified and controlled environment for studying molecular interactions.

In such systems, sec-butyl-acetoxymethyl-nitrosamine would be used to generate the reactive sec-butyldiazonium ion, which is a potent alkylating agent. datapdf.com The primary research applications in this context include:

DNA Adduct Formation: Investigating how the reactive metabolite of sec-butyl-acetoxymethyl-nitrosamine interacts with DNA is a key area of research. Studies with analogous α-acetoxy nitrosamines have shown that they form adducts with DNA bases, such as deoxyguanosine. nih.govacs.org By analyzing the specific types and locations of these adducts, scientists can gain insights into the mutagenic potential of the parent compound. nih.gov

Protein Alkylation: Besides DNA, the electrophilic species generated from sec-butyl-acetoxymethyl-nitrosamine can also react with proteins. Studies in cell-free systems can identify the specific amino acid residues and proteins that are targeted. This is crucial for understanding how these compounds might disrupt cellular functions and signaling pathways.

Mechanistic Studies of Repair Pathways: The introduction of specific DNA lesions by sec-butyl-acetoxymethyl-nitrosamine in a cell-free system allows for the study of DNA repair mechanisms. By observing how repair enzymes recognize and remove the resulting adducts, researchers can better understand the cellular defense mechanisms against this type of chemical damage. nih.gov

The use of sec-butyl-acetoxymethyl-nitrosamine in cell-free systems provides a powerful tool to dissect the fundamental chemical and biological processes that underlie the activity of N-nitroso compounds, free from the complexities of cellular metabolism and transport.

Contribution to the Understanding of N-Nitroso Compound Chemical Biology

The study of sec-butyl-acetoxymethyl-nitrosamine and related α-acetoxy nitrosamines contributes significantly to the broader field of N-nitroso compound chemical biology. These compounds are instrumental in elucidating the detailed molecular mechanisms that govern the carcinogenicity of N-nitrosamines. nih.govchemicalbook.com

The general pathway for the metabolic activation of many N-nitrosamines involves enzymatic α-hydroxylation, leading to an unstable intermediate that decomposes to an aldehyde and an alkyldiazonium ion. researchgate.netnih.gov This diazonium ion is the ultimate electrophilic species responsible for alkylating cellular macromolecules. datapdf.com

The contributions of research on α-acetoxy nitrosamines like sec-butyl-acetoxymethyl-nitrosamine to this field include:

Elucidation of Structure-Activity Relationships: By comparing the reactivity and biological effects of different α-acetoxy nitrosamines with varying alkyl groups, researchers can establish structure-activity relationships. For example, comparing the outcomes of reactions with sec-butyl-acetoxymethyl-nitrosamine to those with simpler analogues like α-acetoxydimethylnitrosamine can reveal how the structure of the alkyl group influences the type and extent of molecular damage. datapdf.com

Understanding the Chemistry of Proximate Carcinogens: These stable precursors allow for detailed chemical studies of the hydrolysis and decomposition pathways that lead to the formation of reactive electrophiles. acs.org This knowledge is essential for predicting the behavior of metabolically activated N-nitrosamines in a biological context.

Development of Analytical Standards: Purified α-acetoxy nitrosamines can serve as analytical standards for the detection and quantification of their corresponding unstable α-hydroxynitrosamines in biological samples.

Future Research Trajectories and Methodological Innovations

Exploration of Unconventional Metabolic Pathways

Future research on sec-Butyl-acetoxymethyl-nitrosamine should venture beyond these conventional pathways. A significant and often overlooked area is the metabolic contribution of the gut microbiota. acs.org The vast enzymatic machinery of gut microbes can perform a variety of biotransformations, including reductions and hydrolysis, which could significantly alter the toxicity of ingested nitrosamines. acs.org For instance, studies on other pollutants have shown that gut microbiota can either enhance or decrease toxicity, highlighting the need to investigate the specific enzymatic pathways involved. acs.org The unique acetoxymethyl group on sec-Butyl-acetoxymethyl-nitrosamine may be susceptible to hydrolysis by microbial esterases, potentially generating a different set of metabolites compared to hepatic metabolism alone.

Another unconventional pathway gaining attention is the processive oxidation of α-hydroxynitrosamines by CYPs to form N-nitrosamides. nih.govumn.edu These nitrosamides are relatively more stable than their precursor α-hydroxynitrosamines and can also act as DNA-damaging agents, suggesting they could represent an alternative, and perhaps previously unaccounted for, mechanism of carcinogenicity. umn.edu Investigating whether sec-Butyl-acetoxymethyl-nitrosamine can undergo such processive oxidation would be a critical step in fully characterizing its bioactivation profile.

Table 1: Key Metabolic Pathways for Nitrosamines

| Pathway | Description | Potential Relevance to sec-Butyl-acetoxymethyl-nitrosamine | Key Research Findings |

|---|---|---|---|

| α-Carbon Hydroxylation | Primary bioactivation pathway catalyzed by CYP enzymes, leading to DNA-alkylating agents. nih.gov | Highly likely to be the main activation pathway, initiating carcinogenesis. | This is the most potent mechanism for high-potency dialkyl N-nitrosamines. nih.gov |

| β/γ-Carbon Hydroxylation | Competing metabolic pathways that generally lead to detoxification by hindering α-carbon activation. researchgate.net | The sec-butyl group offers sites for these alternative hydroxylations, potentially reducing toxicity. | These pathways can decrease the mutagenicity and carcinogenicity of nitrosamines. researchgate.net |

| Gut Microbiota Metabolism | Biotransformation by intestinal microorganisms, which can alter compound toxicity. acs.org | The acetoxy group could be hydrolyzed by microbial enzymes, altering the metabolic profile. | Interindividual differences in gut microbiota can affect the metabolism of carcinogens like N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). acs.org |

| Processive Oxidation to Nitrosamides | Further oxidation of α-hydroxynitrosamines to form more stable, DNA-damaging N-nitrosamides. umn.edu | Could represent a novel, secondary bioactivation pathway for this compound. | N-nitrosamides have been identified as direct, albeit minor, metabolites of other nitrosamines in vitro. umn.edu |

Discovery of Novel Molecular Interaction Targets Beyond Nucleic Acids

Reactive nitrogen species (RNS), which can be generated during the metabolism of nitrosocompounds, can cause widespread cellular damage through the nitration and nitrosylation of proteins and lipids. mdpi.com These modifications can alter protein structure and function, disrupt enzyme activity, and compromise membrane integrity. mdpi.com

A compelling area of investigation is the direct, non-covalent interaction of the parent nitrosamine (B1359907) or its stable metabolites with cellular receptors. Research on other aliphatic and diphenylnitrosamines has demonstrated that they can bind to the nicotinic acetylcholine (B1216132) receptor, acting as agonists. nih.gov This suggests that nitrosamines could potentially interfere with cellular signaling pathways directly, independent of their DNA-damaging capabilities. Future studies should employ techniques like affinity chromatography and proteomics to pull down and identify specific protein binding partners of sec-Butyl-acetoxymethyl-nitrosamine, which could reveal novel mechanisms of action related to neurotoxicity or other non-cancer endpoints.

Development of Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Monitoring

The detection and quantification of nitrosamines in various matrices, including pharmaceuticals and biological samples, have been significantly advanced by the development of highly sensitive and selective analytical methods. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and particularly liquid chromatography-high resolution mass spectrometry (LC-HRMS), are now standard for achieving low limits of detection. nih.govacs.orgfda.gov

However, a major frontier in research is the ability to monitor these processes in real-time within a biological system. This requires a shift from purely analytical detection to dynamic imaging and spectroscopic methods. For instance, transient absorption spectroscopy has been used to study the ultrafast photochemical reactions of N-nitrosamine moieties, providing insight into reaction kinetics and intermediate formation. acs.org

A promising future direction is the development of novel molecular probes for sec-Butyl-acetoxymethyl-nitrosamine. This could involve designing molecules that produce a fluorescent signal upon specific enzymatic activation of the nitrosamine, analogous to photoresponsive donors that have a built-in self-calibration signal. acs.org Such a probe would enable the real-time tracking of the compound's localization within cells and the kinetics of its metabolic activation using advanced microscopy techniques. This would provide unprecedented spatiotemporal information, linking the site of metabolism directly to the site of cellular damage.

Table 2: Analytical and Imaging Techniques for Nitrosamine Research

| Technique | Application | Advantage | Future Direction for sec-Butyl-acetoxymethyl-nitrosamine |

|---|---|---|---|

| LC-HRMS | Detection and quantification of trace-level nitrosamines. fda.gov | High sensitivity and selectivity, allows for differentiation from structurally similar impurities. fda.gov | Development of a validated LC-HRMS method for the parent compound and its predicted key metabolites. |

| GC-MS/MS | Quantification of volatile nitrosamines in various matrices. nih.gov | Robust and widely available for routine analysis. | Method development to assess potential volatile breakdown products during metabolism or storage. |

| Transient Absorption Spectroscopy | Studying the kinetics and mechanisms of photochemical reactions. acs.org | Provides insight into ultrafast reaction dynamics and the formation of transient species. acs.org | Application to study the stability and degradation kinetics of the N-N bond upon enzymatic action. |

| Fluorescence Imaging Probes | Real-time visualization of molecular processes in living cells. acs.org | Allows for spatiotemporal tracking of compound localization and activation. acs.org | Design and synthesis of a specific probe that fluoresces upon metabolic activation of sec-Butyl-acetoxymethyl-nitrosamine. |

Integration of Omics Technologies for Systems-Level Mechanistic Insights